REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.C(Cl)(=O)C(Cl)=O.[CH2:18]([NH:20][CH2:21][CH3:22])[CH3:19].CCOCC>O1CCCC1.CN(C)C=O.O>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:20]([CH2:21][CH3:22])[CH2:18][CH3:19])=[O:9])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
catalyst
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
55.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 0.5 hour, at which point the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue is dissolved in 200 mL of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
cools to room temperature
|
Type
|
CUSTOM
|
Details
|
the two phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C(=O)N(CC)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 mmol | |
AMOUNT: MASS | 54.01 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |